

"Methyl 3-iodo-1H-indazole-6-carboxylate molecular structure"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-iodo-1H-indazole-6-carboxylate

Cat. No.: B1326387

[Get Quote](#)

A Technical Guide to Methyl 3-iodo-1H-indazole-6-carboxylate

Abstract: This document provides a comprehensive technical overview of **Methyl 3-iodo-1H-indazole-6-carboxylate**, a key heterocyclic building block in medicinal chemistry and drug development. It details the molecule's physicochemical properties, provides an experimental protocol for its synthesis, and outlines standard methods for its spectroscopic characterization. The guide also explores its application as a crucial intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. This paper is intended for researchers, chemists, and professionals in the pharmaceutical industry.

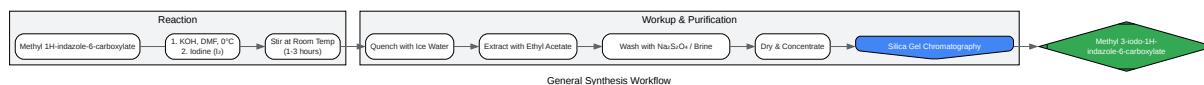
Molecular Identity and Physicochemical Properties

Methyl 3-iodo-1H-indazole-6-carboxylate is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds, making this molecule a valuable starting point for synthetic elaboration.^[1] Indazole-containing molecules have shown a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-arthritic properties.^{[1][2]}

The key quantitative and qualitative data for this compound are summarized below.

Property	Value	Reference
IUPAC Name	Methyl 3-iodo-1H-indazole-6-carboxylate	[1]
CAS Number	885518-82-1	[1] [3] [4] [5] [6]
Molecular Formula	C9H7IN2O2	[1] [3] [6] [7]
Molecular Weight	302.07 g/mol	[3] [6] [7]
Appearance	White to yellow solid	[1] [5]
Purity	Typically $\geq 97\%$ (HPLC)	[6] [8]
SMILES	<chem>O=C(C1=CC2=C(C=C1)C(I)=N\N2)OC</chem>	[3]
Density (Predicted)	$1.948 \pm 0.06 \text{ g/cm}^3$	[7]
Boiling Point (Predicted)	$421.4 \pm 25.0 \text{ }^\circ\text{C}$	[7]
pKa (Predicted)	10.47 ± 0.40	[7]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[3]

Synthesis and Purification


The preparation of **Methyl 3-iodo-1H-indazole-6-carboxylate** is typically achieved through the direct iodination of its non-iodinated precursor, Methyl 1H-indazole-6-carboxylate.[\[1\]](#)[\[5\]](#) The reaction introduces an iodine atom at the C-3 position of the indazole ring, a position that is activated for further chemical modification via cross-coupling reactions.[\[9\]](#)

Experimental Protocol: Synthesis

This protocol is a synthesized methodology based on established procedures.[\[1\]](#)[\[5\]](#)

- Reaction Setup: To a solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in dimethylformamide (DMF, ~12 mL per gram of starting material), add potassium hydroxide (KOH, ~2.2 eq) in portions at 0 °C.

- Iodination: Following the addition of the base, add solid iodine (I_2 , ~1.5 eq) in batches, ensuring the temperature remains controlled.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, pour the reaction mixture into ice water. This will quench the reaction and precipitate the crude product.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic phases.
- Washing: Wash the combined organic layers sequentially with an aqueous solution of 5% sodium thiosulfate ($Na_2S_2O_4$) to remove excess iodine, followed by a saturated brine solution.[5]
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.[1][5]
- Purification: The crude solid can be further purified by silica gel column chromatography to afford the final product with high purity.[1]

[Click to download full resolution via product page](#)

A diagram illustrating the synthesis and purification workflow.

Spectroscopic Analysis

Structural elucidation and purity assessment are critical for any synthetic compound intended for research or development. Spectroscopic techniques are the primary tools for this characterization.

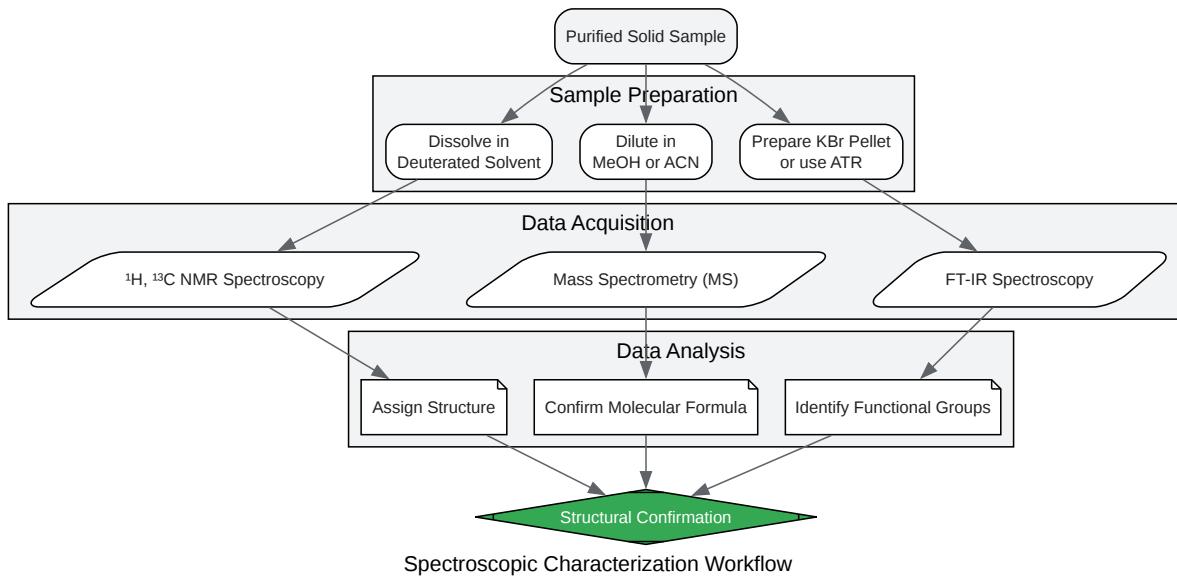
Technique	Observation	Reference
LC/MS (ESI)	m/z: 303 [M+H] ⁺	[5]

Expected Spectral Features

- ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine and carboxylate groups. The NH proton will appear as a broad singlet, which is exchangeable with D₂O.
- ¹³C NMR: The spectrum will display nine distinct carbon signals, including the carbonyl carbon of the ester, the aromatic carbons of the bicyclic ring, and the methyl carbon. The carbon atom attached to the iodine (C3) will be significantly shifted.
- FT-IR: Key absorption bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches, and a strong C=O stretch from the ester group (around 1700-1720 cm⁻¹).

Experimental Protocol: General Spectroscopic Analysis

The following is a generalized workflow for the characterization of the title compound.[10][11]


- Sample Preparation:
 - NMR: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - MS: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile for analysis by electrospray ionization (ESI).
 - IR: Prepare a KBr pellet containing a small amount of the solid sample or analyze using an Attenuated Total Reflectance (ATR) accessory.

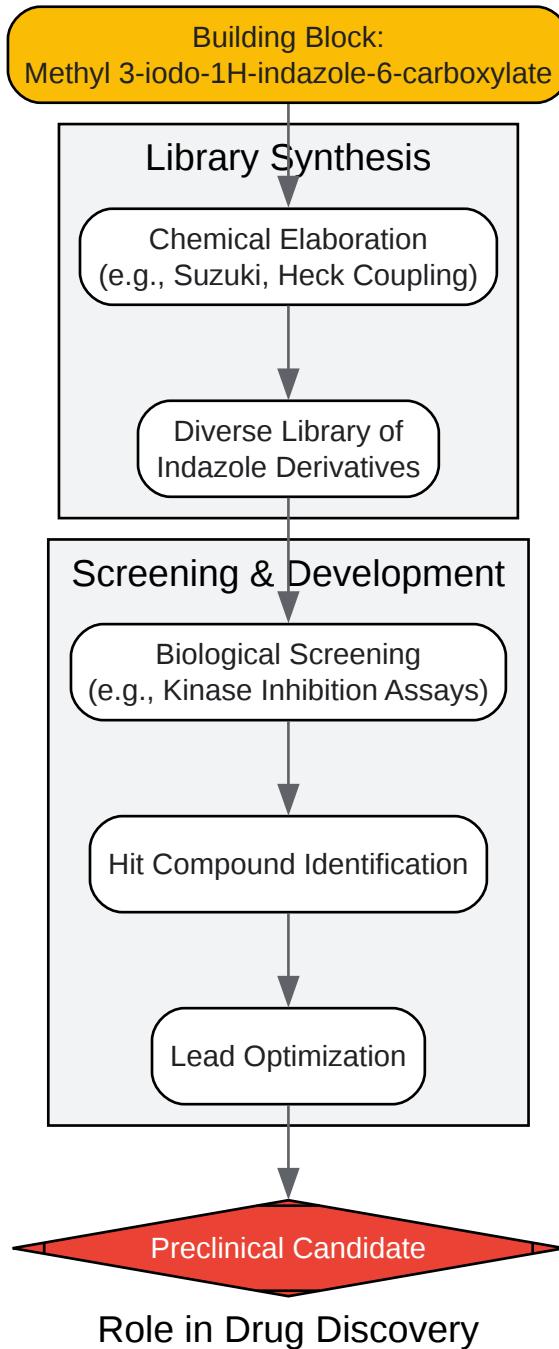
- Data Acquisition:

- NMR: Record ^1H , ^{13}C , and potentially 2D NMR spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 300 or 600 MHz).
- MS: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
- IR: Record the spectrum over a range of 4000-400 cm^{-1} .

- Data Analysis:

- Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to assign the structure.
- Confirm the molecular weight and formula from the mass spectrometry data.
- Identify characteristic functional groups from the IR absorption bands.

[Click to download full resolution via product page](#)


A workflow for spectroscopic analysis and structural confirmation.

Applications in Drug Discovery

Methyl 3-iodo-1H-indazole-6-carboxylate is not typically an end-product but rather a versatile intermediate for creating more complex molecules.[12] The iodine atom at the C-3 position is a key functional handle for metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[9] These reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups at this position, enabling the rapid generation of diverse chemical libraries for biological screening.

Many indazole derivatives developed from such intermediates function as kinase inhibitors, which are a critical class of anti-cancer drugs.[2][13] By blocking the action of specific kinases,

these compounds can interfere with signaling pathways that control cell growth and proliferation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 885518-82-1|Methyl 3-iodo-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]
- 4. methyl 3-iodo-1H-indazole-6-carboxylate, CasNo.885518-82-1 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 5. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-iodo-,METHYL ESTER | 885518-82-1 [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. echemi.com [echemi.com]
- 8. methyl 3-iodo-1H-indazole-6-carboxylate 97% - CAS:885518-82-1 - 如吉生物科技 [shruji.com]
- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. ["Methyl 3-iodo-1H-indazole-6-carboxylate molecular structure"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326387#methyl-3-iodo-1h-indazole-6-carboxylate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com